molecular formula C17H32O2 B8495793 15-Methylhexadec-2-enoic acid CAS No. 354585-31-2

15-Methylhexadec-2-enoic acid

Cat. No.: B8495793
CAS No.: 354585-31-2
M. Wt: 268.4 g/mol
InChI Key: ROTVJTQFFYWWKB-UHFFFAOYSA-N
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Description

15-Methylhexadec-2-enoic acid is a branched-chain unsaturated fatty acid characterized by a 16-carbon backbone (hexadecenoic acid) with a methyl group at the 15th carbon and a double bond at the second position. Its molecular formula is C₁₇H₃₂O₂, and its structure includes:

  • A carboxylic acid group (-COOH) at the terminal position.
  • A trans or cis double bond at C2 (exact stereochemistry depends on synthesis).
  • A methyl branch (-CH₃) at C15, introducing steric effects and altering physicochemical properties.

This compound is of interest in lipid research due to its unique combination of unsaturation and branching, which may influence membrane fluidity, enzymatic interactions, and industrial applications such as surfactant synthesis .

Properties

CAS No.

354585-31-2

Molecular Formula

C17H32O2

Molecular Weight

268.4 g/mol

IUPAC Name

15-methylhexadec-2-enoic acid

InChI

InChI=1S/C17H32O2/c1-16(2)14-12-10-8-6-4-3-5-7-9-11-13-15-17(18)19/h13,15-16H,3-12,14H2,1-2H3,(H,18,19)

InChI Key

ROTVJTQFFYWWKB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCCCCCCC=CC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

15-Methylhexadecanoic Acid

Key Differences :

  • Structure : Lacks the C2 double bond, making it a saturated branched fatty acid (C₁₇H₃₄O₂).
  • Physical Properties :
    • Higher melting point due to saturation and tighter molecular packing.
    • Lower solubility in polar solvents compared to the unsaturated variant.
  • Applications : Used as a reference standard in chemical catalogs (98% purity) for industrial quality control .
Property 15-Methylhexadec-2-enoic Acid 15-Methylhexadecanoic Acid
Molecular Formula C₁₇H₃₂O₂ C₁₇H₃₄O₂
Molecular Weight (g/mol) 268.43 (calculated) 270.45
Double Bond Position C2 None
Key Feature Unsaturated + branched Saturated + branched

Hydroperoxy and Hydroxy Fatty Acids (e.g., 9(S)-HPOT, 13(S)-HOT)

Key Differences :

  • Functional Groups: Compounds like 9(S)-HPOT and 13(S)-HOT contain hydroperoxy (-OOH) or hydroxy (-OH) groups, unlike the methyl-branched carboxylic acid structure of this compound .
  • Reactivity: Hydroperoxy derivatives are intermediates in oxidative lipid pathways (e.g., lipoxygenase reactions), whereas the methyl branch in this compound confers stability against oxidation.
  • Biological Role: Hydroperoxy/hydroxy fatty acids are signaling molecules in plant and animal systems, while branched unsaturated acids like this compound are more likely to serve structural roles in synthetic lipids .

Polyoxyl 15 Hydroxystearate

Key Differences :

  • Structure : A polymer synthesized from ethylene oxide and 12-hydroxystearic acid, featuring ester and ether linkages.
  • Functionality: Used as a nonionic surfactant in pharmaceuticals (e.g., drug solubilization), contrasting with the simpler monomeric structure of this compound .

15-Hydroxybenzoic Acid

Key Differences :

  • Backbone: Aromatic benzoic acid derivative with a hydroxyl group at C15 (note: conflicting nomenclature in ; likely a translation error).
  • Applications: Primarily used in preservatives and pharmaceuticals, differing from the aliphatic, branched-unsaturated profile of this compound .

Research Findings and Industrial Relevance

  • Synthetic Challenges : Introducing both a methyl branch and a double bond requires multi-step synthesis, increasing production costs compared to saturated analogs .
  • Thermal Stability: The C2 double bond may reduce thermal stability relative to 15-methylhexadecanoic acid, limiting high-temperature applications .
  • Environmental Impact : Branched unsaturated fatty acids are less biodegradable than linear counterparts, necessitating careful waste management—a concern echoed in regulatory discussions about similar compounds like 15-hydroxybenzoic acid .

Q & A

Q. How can researchers ensure reproducibility when scaling up this compound synthesis?

  • Methodological Answer :
  • Process Analytical Technology (PAT) : Monitor reactions in real-time via inline FTIR or Raman spectroscopy.
  • Batch Records : Document temperature, stirring rates, and catalyst loadings in detail.
  • Quality Control : Validate each batch with melting point, NMR, and elemental analysis .

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